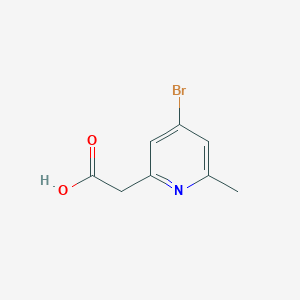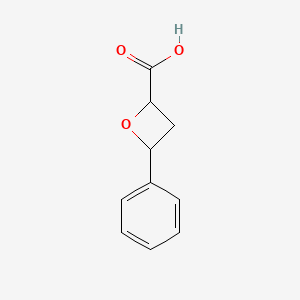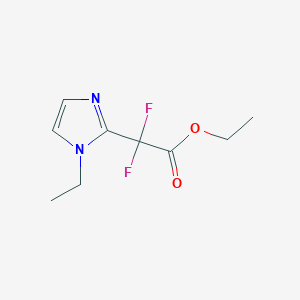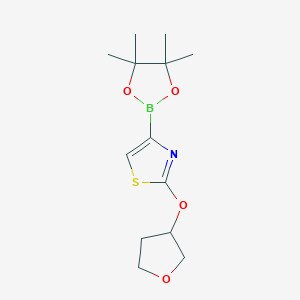
(4-Fluorophenyl)methanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorophenyl)methanesulfonyl fluoride is an organosulfur compound that features a sulfonyl fluoride group attached to a fluorinated phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)methanesulfonyl fluoride typically involves the reaction of (4-fluorophenyl)methanesulfonyl chloride with a fluoride source. One common method is the treatment of the sulfonyl chloride with potassium fluoride or potassium bifluoride in an aqueous medium, followed by steam distillation to isolate the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient fluoride sources to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Fluorophenyl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include amines, alcohols, and thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products Formed:
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Oxidation and Reduction: Products vary based on the specific reaction but may include sulfonic acids or reduced sulfur compounds.
Applications De Recherche Scientifique
(4-Fluorophenyl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Chemical Biology: The compound is employed in the study of enzyme inhibition and protein labeling.
Medicinal Chemistry: It serves as a precursor for the development of pharmaceuticals, particularly those targeting enzymes.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-Fluorophenyl)methanesulfonyl fluoride primarily involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in enzyme inhibition, where the compound forms a covalent bond with the active site of the enzyme, thereby inhibiting its activity .
Comparaison Avec Des Composés Similaires
Methanesulfonyl fluoride: Similar in structure but lacks the fluorinated phenyl ring.
(4-Fluorophenyl)methanesulfonyl chloride: Similar but contains a chloride instead of a fluoride group.
Uniqueness: (4-Fluorophenyl)methanesulfonyl fluoride is unique due to the presence of both a fluorinated phenyl ring and a sulfonyl fluoride group. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .
Propriétés
IUPAC Name |
(4-fluorophenyl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTPDKQJMRNUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13635898.png)




![Tetrabutylazanium {5'-methyl-[2,2'-bipyridin]-5-yl}methanesulfonate](/img/structure/B13635930.png)
![4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride](/img/structure/B13635935.png)

![2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13635944.png)

